4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol
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Overview
Description
4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol is a chemical compound with the molecular formula C9H13FN2O and a molecular weight of 184.21 g/mol . This compound is characterized by the presence of an amino group, a fluoropyridine ring, and a butanol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrofluoric acid (HF) as reagents.
Industrial Production Methods
While specific industrial production methods for 4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like hydrofluoric acid.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The fluoropyridine ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino group and butanol moiety may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: A precursor in the synthesis of 4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol.
2-Chloro-5-fluoropyrimidine: Another fluorinated heterocycle with similar chemical properties.
Fluroxypyr: A fluorinated pyridine derivative used in agrochemicals.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13FN2O |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-amino-2-(5-fluoropyridin-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H13FN2O/c1-9(13,4-5-11)8-3-2-7(10)6-12-8/h2-3,6,13H,4-5,11H2,1H3 |
InChI Key |
NYJBPRQQGJSZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=NC=C(C=C1)F)O |
Origin of Product |
United States |
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